N1-(2,2-dimethoxyethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
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Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c1-11-4-6-12(7-5-11)22-16(13-9-29(25,26)10-14(13)21-22)20-18(24)17(23)19-8-15(27-2)28-3/h4-7,15H,8-10H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZMCBZGGDMRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,2-dimethoxyethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by a complex structure that includes a thieno[3,4-c]pyrazole core. The presence of oxalamide and dimethoxyethyl groups contributes to its unique chemical behavior.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : Studies have shown that thienopyrazole derivatives can act as antioxidants. For instance, compounds with similar structures were effective in reducing oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol .
- Anti-inflammatory Properties : Thienopyrazole derivatives have been reported to inhibit inflammatory pathways. They selectively inhibit phosphodiesterase (PDE) enzymes involved in inflammatory responses .
- Anticancer Potential : Some thienopyrazole compounds demonstrate cytotoxic effects against cancer cell lines. They may induce apoptosis and inhibit cell proliferation through various mechanisms .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Serotonin Receptors : The compound has been identified as a selective agonist for certain serotonin receptors (5-HT), influencing neurotransmission and potentially affecting mood and anxiety disorders .
- Enzyme Inhibition : By inhibiting enzymes like PDE7, these compounds can modulate signaling pathways associated with inflammation and immune responses .
Study 1: Antioxidant Effects on Erythrocytes
In a study assessing the effects of thienopyrazole derivatives on erythrocytes from Clarias gariepinus (African catfish), it was found that treatment with certain derivatives significantly reduced the percentage of altered erythrocytes when exposed to oxidative stress from 4-nonylphenol. The results are summarized in the following table:
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Derivative A | 12 ± 1.03 |
| Thienopyrazole Derivative B | 0.6 ± 0.16 |
| Thienopyrazole Derivative C | 28.3 ± 2.04 |
| Thienopyrazole Derivative D | 3.7 ± 0.37 |
| Thienopyrazole Derivative E | 29.1 ± 3.05 |
This study highlights the potential of thienopyrazole-based compounds as protective agents against oxidative damage in aquatic species .
Study 2: Anti-inflammatory Activity
Another study demonstrated the anti-inflammatory properties of thienopyrazole derivatives by measuring their effects on cytokine production in vitro. Compounds were shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
Q & A
Q. What are the key synthetic challenges and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization of thieno[3,4-c]pyrazole precursors and oxalamide coupling. Critical steps include:
- Solvent selection : Dry tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis of intermediates .
- Catalysts : Triethylamine or 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency .
- Temperature control : Reactions often require low temperatures (0–5°C) during sensitive steps (e.g., amide bond formation) and reflux for cyclization . Optimization : Yield improvements (from ~40% to >70%) are achieved by iterative adjustments to reactant stoichiometry and solvent polarity .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify the thieno[3,4-c]pyrazole core and oxalamide connectivity. Key signals include:
- δ 7.2–7.8 ppm (aromatic protons from p-tolyl group) .
- δ 3.3–3.6 ppm (dimethoxyethyl protons) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Enzyme inhibition assays : Target soluble epoxide hydrolase (sEH) or kinases due to structural similarity to known inhibitors .
- Cellular viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Computational docking : Predict binding affinity to proteins like COX-2 or EGFR using AutoDock Vina .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
Discrepancies often arise from:
- Purity variations : Re-test batches using orthogonal methods (e.g., LC-MS vs. NMR) .
- Assay conditions : Standardize buffer pH (7.4 vs. 6.5 can alter ionization) and incubation times .
- Metabolite interference : Conduct stability studies in plasma or liver microsomes to rule out degradation . Example : A 2023 study found IC₅₀ values ranging from 0.8–5.2 µM for sEH inhibition; post-hoc analysis linked variability to residual DMSO in stock solutions .
Q. What computational strategies are effective for modeling its 3D conformation and interactions?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps for hydrogen bonding sites .
- Molecular Dynamics (MD) : Simulate binding to sEH over 100 ns trajectories; analyze RMSD plots for stability .
- Pharmacophore modeling : Identify critical features (e.g., sulfone group for H-bonding) using Schrödinger Phase .
Q. How can reaction mechanisms for key synthetic steps (e.g., thieno-pyrazole cyclization) be elucidated?
- Kinetic studies : Monitor intermediate formation via in situ IR spectroscopy (e.g., carbonyl stretches at 1680–1720 cm⁻¹) .
- Isotope labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the dioxido group .
- DFT calculations : Map energy profiles for cyclization pathways; compare activation barriers for competing routes .
Q. What strategies improve selectivity in derivatives targeting specific enzymes?
- Structure-Activity Relationship (SAR) : Modify substituents on the p-tolyl or dimethoxyethyl groups. Example:
| Derivative | R Group | sEH IC₅₀ (µM) | Selectivity vs. COX-2 |
|---|---|---|---|
| Parent | p-tolyl | 1.2 | 10:1 |
| Derivative A | 4-Cl-phenyl | 0.7 | 25:1 |
- Rationale : Chlorine enhances hydrophobic interactions in sEH’s active site .
- Prodrug design : Introduce ester moieties to improve membrane permeability .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results (e.g., DMSO vs. aqueous buffers)?
- pH-dependent solubility : The compound’s sulfone and amide groups confer pH sensitivity. Solubility in PBS (pH 7.4) is <0.1 mg/mL but increases to 2 mg/mL in DMSO .
- Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation in aqueous buffers, leading to false low solubility readings . Recommendation : Use sonication or co-solvents (e.g., 10% PEG-400) for in vitro assays .
Q. How can divergent cytotoxicity data across cell lines be interpreted?
- Metabolic differences : HepG2 cells overexpress CYP450 enzymes, accelerating compound metabolism vs. HEK293 .
- Membrane transporters : ABCB1 efflux pumps in resistant lines (e.g., MDR1-MDCK) reduce intracellular concentrations . Validation : Use siRNA knockdown of ABCB1 or chemical inhibitors (e.g., verapamil) to confirm .
Methodological Guidelines
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression .
- Quality by Design (QbD) : Define critical parameters (e.g., stirring rate, N₂ atmosphere) via factorial experiments .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
